

Application Notes and Protocols: Preparation of Nucleoprotein (396-404) for Cell Culture

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Compound of Interest

Compound Name: Nucleoprotein (396-404)

Cat. No.: B10831684

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Introduction

The **Nucleoprotein (396-404)** peptide, with the sequence FQPQNGQFI, is a well-characterized, H-2D(b)-restricted immunodominant epitope derived from the lymphocytic choriomeningitis virus (LCMV) nucleoprotein.^{[1][2][3][4][5][6]} It serves as a critical tool in immunological research, particularly in the study of virus-specific CD8+ T cell responses.^{[2][5][7][8]} These application notes provide detailed protocols for the preparation and use of **Nucleoprotein (396-404)** in various cell culture-based assays, designed to assist researchers in achieving reliable and reproducible results.

Peptide Characteristics and Storage

Property	Value
Sequence	FQPQNGQFI
Source Organism	Lymphocytic Choriomeningitis Mammarenavirus (LCMV)
MHC Restriction	H-2D(b)
Purity	>90% (HPLC/MS recommended)[5]
Delivery Format	Typically supplied as a freeze-dried powder[5]
Storage of Lyophilized Peptide	Store at -20°C or -80°C for long-term stability.
Storage of Stock Solution	Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][6] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Nucleoprotein (396-404) Stock Solution

This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution for use in cell culture experiments.

Materials:

- Lyophilized **Nucleoprotein (396-404)** peptide
- Sterile, endotoxin-free phosphate-buffered saline (PBS) or Dimethyl sulfoxide (DMSO)
- Sterile, conical polypropylene tubes
- Vortex mixer
- Optional: Water bath sonicator
- Sterile 0.22 µm syringe filter

Procedure:

- Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution:
 - For PBS: Aseptically add the required volume of sterile PBS to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). PBS is a common solvent for this peptide, with a reported solubility of up to 100 mg/mL.[\[1\]](#)
 - For DMSO: Alternatively, dissolve the peptide in a small amount of DMSO first, and then dilute with sterile PBS or cell culture medium to the final stock concentration. This can be beneficial for enhancing solubility.
- Dissolution: Gently vortex the vial to dissolve the peptide. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[\[1\]](#)[\[6\]](#)
- Sterilization: If the stock solution was prepared in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[\[1\]](#)[\[6\]](#)
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[\[1\]](#)[\[4\]](#)[\[6\]](#)

In Vitro T Cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol describes the use of **Nucleoprotein (396-404)** to stimulate splenocytes for the detection of intracellular cytokines like IFN-γ by flow cytometry.

Materials:

- Single-cell suspension of splenocytes from LCMV-infected or control mice
- Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- **Nucleoprotein (396-404)** working solution (diluted from stock solution in complete RPMI)

- Brefeldin A (protein transport inhibitor)
- Recombinant murine IL-2
- Flow cytometry antibodies for surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α)
- Fixation and permeabilization buffers

Procedure:

- Cell Preparation: Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI medium.
- Cell Plating: Plate the splenocytes in a 96-well U-bottom plate at a density of approximately $1-2 \times 10^6$ cells per well.
- Peptide Stimulation: Add the **Nucleoprotein (396-404)** working solution to the wells to achieve a final concentration typically ranging from 1 $\mu\text{g/mL}$ to 2 $\mu\text{g/mL}$.[\[9\]](#)[\[10\]](#)
- Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[\[9\]](#)[\[11\]](#)
- Protein Transport Inhibition: During the last 4-5 hours of incubation, add Brefeldin A (e.g., at 1 $\mu\text{g/mL}$) and recombinant murine IL-2 (e.g., at 50 U/mL) to the cultures to promote cytokine accumulation within the cells.[\[9\]](#)
- Surface Staining: After incubation, wash the cells and stain for cell surface markers according to standard flow cytometry protocols.
- Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or standard buffers.
- Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
- Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the frequency of cytokine-producing, peptide-specific CD8+ T cells.

In Vivo Cytotoxicity Assay

This protocol details the preparation of target cells pulsed with **Nucleoprotein (396-404)** for an in vivo killing assay.

Materials:

- Splenocytes from naive mice (e.g., CD45.1 congenic mice for tracking)
- **Nucleoprotein (396-404)** peptide
- Cell proliferation dyes (e.g., CellTrace Violet)
- Complete RPMI medium

Procedure:

- Target Cell Preparation: Prepare a single-cell suspension of splenocytes from naive mice.
- Peptide Pulsing: Divide the splenocytes into different populations. Incubate one population with a high concentration of **Nucleoprotein (396-404)** (e.g., 5×10^{-9} M), another with a mid-range concentration (e.g., 1×10^{-9} M), and a third with a low concentration (e.g., 2×10^{-10} M) for 30 minutes at 37°C.^[1] A fourth population should remain unpulsed as a control.
- Cell Labeling: Wash the cells to remove excess peptide. Label each population with a different concentration of a cell proliferation dye (e.g., 2 μ M, 0.25 μ M, and 0.03 μ M of CellTrace Violet) to distinguish them by flow cytometry.^[1] The unpulsed population can remain unlabeled.
- Cell Mixing and Injection: Combine the four cell populations in a 1:1:1:1 ratio.
- Adoptive Transfer: Intravenously inject a total of 10×10^6 combined cells into LCMV-infected recipient mice.
- Analysis: After a defined period (e.g., 3 hours), harvest the spleens from the recipient mice and analyze the presence of the different labeled target cell populations by flow cytometry to determine the extent of in vivo killing.^[1]

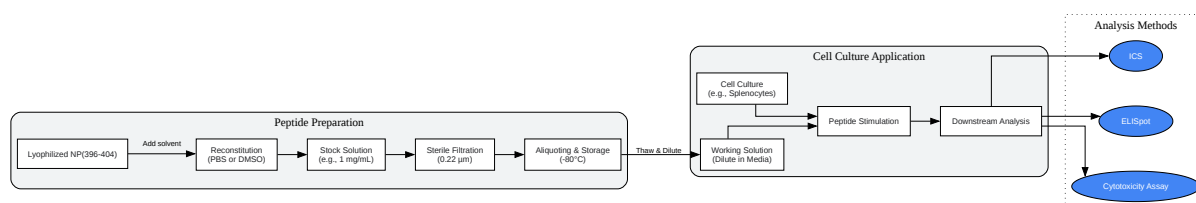
Quantitative Data Summary

The following table summarizes typical concentrations of **Nucleoprotein (396-404)** used in various T cell assays as reported in the literature.

Assay Type	Cell Type	Peptide Concentration	Outcome Measured	Reference
In vivo Killing Assay	Splenocytes	2×10^{-10} M to 5×10^{-9} M	T cell-mediated killing	[1]
Intracellular Cytokine Staining	Splenocytes	2 µg/mL	IFN-γ and TNF-α production	[9]
Intracellular Cytokine Staining	Splenocytes	1 µg/mL	IFN-γ, TNF-α, IL-2 production	[10]
ELISpot Assay	PBMC	10 µg/mL	IFN-γ production	[12]
T Cell Line Generation	Splenocytes	10^{-6} M	T cell proliferation	[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing and using **Nucleoprotein (396-404)** in cell culture for T cell stimulation assays.



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Caption: Workflow for **Nucleoprotein (396-404)** preparation and use in T cell assays.

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